Dihydromaltol
Overview
Description
. It is a derivative of maltol and is known for its sweet, caramel-like aroma. This compound is commonly used in the food and fragrance industries due to its pleasant odor and flavor-enhancing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydromaltol can be synthesized through various methods. One common synthetic route involves the Maillard reaction, where glucose reacts with amino acids or proteins under heat to produce this compound as an intermediate . Another method involves the reaction of glucose with piperidine and proline in the presence of acetic acid, followed by heating at 120-180°C .
Industrial Production Methods
In industrial settings, this compound is often produced through the Maillard reaction due to its efficiency and high yield. The process involves heating glucose with amino acids or proteins, followed by extraction and purification steps to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Dihydromaltol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to participate in the Maillard reaction, where it acts as an intermediate .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include glucose, piperidine, proline, and acetic acid. The reactions typically occur under heating conditions ranging from 120-180°C .
Major Products Formed
The major products formed from the reactions involving this compound include various Maillard reaction intermediates and derivatives, which contribute to its antioxidant properties .
Scientific Research Applications
Dihydromaltol has several scientific research applications across various fields:
Mechanism of Action
The mechanism by which dihydromaltol exerts its effects is primarily through its antioxidant activity. It scavenges free radicals by donating hydrogen atoms from its hydroxyl groups, thereby neutralizing reactive oxygen species . The molecular targets and pathways involved include the reduction of oxidative stress and the stabilization of free radicals .
Comparison with Similar Compounds
Similar Compounds
Maltol: A closely related compound with a similar structure but without the dihydro modification.
Sotolon: Another compound with a caramel-like odor, commonly found in aged wines and soy sauce.
2-Methoxyphenol: Known for its smoky aroma, it is used in flavoring and fragrance applications.
Uniqueness
Dihydromaltol is unique due to its specific structure, which imparts distinct antioxidant properties and a sweet, caramel-like aroma. Its ability to scavenge free radicals and participate in the Maillard reaction makes it a valuable compound in both scientific research and industrial applications .
Properties
IUPAC Name |
5-hydroxy-6-methyl-2,3-dihydropyran-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4-6(8)5(7)2-3-9-4/h8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKBKDDTNVNZLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CCO1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70423909 | |
Record name | dihydromaltol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70423909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38877-21-3 | |
Record name | 2,3-Dihydromaltol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038877213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | dihydromaltol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70423909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxy-6-methyl-3,4-dihydro-2H-pyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DIHYDROMALTOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0FID5VWF6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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